Trimorpholinophosphine Oxide: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Trimorpholinophosphine Oxide: A Comprehensive Technical Guide for Advanced Chemical Synthesis
CAS Number: 4441-12-7
Abstract
Trimorpholinophosphine oxide (TMPO) is a versatile and highly effective organophosphorus compound with a growing footprint in modern organic synthesis and materials science.[1] Characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three morpholine rings, TMPO's unique steric and electronic properties make it a valuable tool for researchers, scientists, and drug development professionals.[1][2] This technical guide provides an in-depth exploration of TMPO, covering its synthesis, physicochemical properties, spectroscopic profile, and key applications, with a focus on its role as a ligand in catalysis and as a reagent in complex molecular syntheses. Experimental protocols and mechanistic insights are provided to facilitate its practical application in the laboratory.
Introduction: The Rise of a Multifunctional Reagent
Phosphine oxides have long been a cornerstone of organic chemistry, valued for their stability and diverse reactivity.[2] Trimorpholinophosphine oxide, also known by synonyms such as Phosphoric acid trimorpholide, distinguishes itself through the presence of three bulky and electron-donating morpholine substituents.[1][3] These groups modulate the reactivity of the phosphoryl center, enhancing its utility in a range of chemical transformations. Initially explored for its coordination chemistry, TMPO has found increasing application as a ligand in transition metal-catalyzed reactions, as a polar aprotic solvent, and as a reagent in peptide coupling and other condensation reactions.[1][2] Its high polarity and thermal stability further contribute to its utility in a variety of synthetic contexts.[1]
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 4441-12-7 | [1][3][4] |
| Molecular Formula | C₁₂H₂₄N₃O₄P | [1][3][4] |
| Molecular Weight | 305.31 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 185 - 195 °C | [1][3] |
| Solubility | Soluble in water.[6] | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at 2 - 8 °C in a dry, well-ventilated place.[1][7] |
Safety and Handling:
Trimorpholinophosphine oxide is not classified as a hazardous substance according to GHS classifications.[2] However, as with all chemical reagents, appropriate safety precautions should be taken. It is recommended to handle TMPO in a well-ventilated area, wearing standard personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7] While not considered hazardous, ingestion should be avoided.[7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[7]
Synthesis of Trimorpholinophosphine Oxide
The synthesis of phosphine oxides can be achieved through various methods, most commonly involving the oxidation of the corresponding phosphine or the reaction of a phosphorus oxychloride with a suitable nucleophile. A general and illustrative synthesis of a phosphine oxide, adapted from established procedures, is presented below.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of Trimorpholinophosphine oxide.
Experimental Protocol: Synthesis of Trimorpholinophosphine Oxide
This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
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Reagent Preparation: The flask is charged with phosphorus oxychloride (1 equivalent) dissolved in an anhydrous solvent such as tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.
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Nucleophilic Addition: A solution of morpholine (3 equivalents) and a non-nucleophilic base such as triethylamine (3 equivalents) in anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the stirred phosphorus oxychloride solution at 0 °C over a period of 1-2 hours.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Isolation: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride byproduct. The filtrate is then concentrated under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure Trimorpholinophosphine oxide as a white crystalline solid.
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Characterization: The identity and purity of the synthesized TMPO should be confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.
Spectroscopic Profile
The structural elucidation of Trimorpholinophosphine oxide is confirmed through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of TMPO is characterized by strong absorptions corresponding to the P=O and C-N-C functional groups.
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P=O Stretch: A strong and characteristic absorption band is typically observed in the region of 1200-1300 cm⁻¹. This band is indicative of the phosphoryl group.
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C-N and C-O Stretching: Multiple bands in the fingerprint region (approximately 1000-1200 cm⁻¹) can be attributed to the C-N and C-O stretching vibrations within the morpholine rings.
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C-H Stretching: Absorptions corresponding to the C-H stretching of the methylene groups in the morpholine rings are expected in the 2800-3000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of TMPO is expected to show two multiplets corresponding to the two distinct sets of methylene protons in the morpholine rings. These would be the protons adjacent to the nitrogen atom and the protons adjacent to the oxygen atom.
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¹³C NMR: The carbon NMR spectrum will similarly display resonances for the methylene carbons of the morpholine rings.
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³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For phosphine oxides, a single resonance is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom. The chemical shift for TMPO will be influenced by the three nitrogen-containing morpholine rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of Trimorpholinophosphine oxide. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 305, corresponding to the molecular formula C₁₂H₂₄N₃O₄P.[5][8] Fragmentation patterns will likely involve the loss of one or more morpholine rings.
Applications in Organic Synthesis
Trimorpholinophosphine oxide's unique properties lend it to a variety of applications in modern organic synthesis.
Ligand in Transition Metal Catalysis
The oxygen atom of the phosphoryl group in TMPO is a good Lewis base and can coordinate to transition metals.[2] This property makes TMPO an effective ligand in various catalytic reactions, including cross-coupling reactions.[1] The bulky morpholine groups can influence the steric environment around the metal center, which can in turn affect the selectivity and efficiency of the catalytic process.[1] For instance, TMPO can be employed as a ligand in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[9]
Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction illustrating the role of TMPO as a ligand.
Reagent in Peptide Synthesis and Condensation Reactions
Phosphonium-based coupling reagents are widely used in peptide synthesis to facilitate the formation of amide bonds.[10] While TMPO itself is not a classic phosphonium salt, its derivatives can be utilized, or it can be part of reagent systems that promote condensation reactions. The general principle involves the activation of a carboxylic acid by a phosphonium species, making it susceptible to nucleophilic attack by an amine.
Experimental Protocol: Representative Peptide Coupling
This protocol describes a general procedure for amide bond formation using a phosphonium-based coupling reagent, where a TMPO-derived reagent could be employed.
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Reagent Preparation: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) and the C-protected amino acid or peptide (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
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Activation: Add the phosphonium-based coupling reagent (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2 equivalents) to the reaction mixture.
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Coupling: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude peptide can be purified by flash column chromatography or preparative HPLC.
Conclusion
Trimorpholinophosphine oxide is a valuable and versatile compound for the modern synthetic chemist. Its well-defined physicochemical properties, coupled with its utility as a stable and effective ligand in catalysis and as a reagent in condensation reactions, underscore its importance in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering both foundational knowledge and practical insights for its use in a research and development setting.
References
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Caming Pharmaceutical Ltd. (n.d.). Trimorpholinophosphine oxide CAS 4441-12-7. Retrieved January 11, 2026, from [Link]
- Alfa Aesar. (2025, September 22). Tri(4-morpholinyl)phosphine oxide Safety Data Sheet.
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National Center for Biotechnology Information. (n.d.). Trimorpholinophosphine oxide. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
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J&K Scientific LLC. (n.d.). Trimorpholinophosphine oxide | 4441-12-7. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Trimorpholinophosphine oxide. PubChem Compound Database. Retrieved January 11, 2026, from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Li, G. Y. (2007). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides.
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